Synthetic Compatibility: Essential 5'-O-DMTr Protection for Automated Oligonucleotide Synthesis
5-Benzylaminocarbony-2'-O-methyl-5'-O-DMTr-uridine is specifically designed with a 5'-O-dimethoxytrityl (DMTr) protecting group, which is a critical and quantifiable requirement for its use as a monomer in automated solid-phase oligonucleotide synthesis . In contrast, the analog 5-Benzylaminocarbonyl-2'-O-methyluridine (CAS 1648558-95-5) lacks this 5'-O protection . This structural difference has a direct, binary impact on synthetic workflow: the DMTr-protected compound can be directly incorporated into standard phosphoramidite chemistry cycles, whereas the unprotected analog cannot be used as a monomer without additional, non-standard protection steps, effectively precluding its use in high-throughput synthesizers .
| Evidence Dimension | Presence of 5'-O-DMTr protecting group for automated synthesis |
|---|---|
| Target Compound Data | Contains 5'-O-DMTr group (molecular weight 693.74 g/mol) |
| Comparator Or Baseline | 5-Benzylaminocarbonyl-2'-O-methyluridine (CAS 1648558-95-5), molecular weight 391.38 g/mol, lacks 5'-O-DMTr |
| Quantified Difference | Target compound is 302.36 g/mol heavier due to the DMTr group, which is essential for its function as a phosphoramidite building block precursor. |
| Conditions | Automated solid-phase oligonucleotide synthesis using phosphoramidite chemistry |
Why This Matters
Procurement of the DMTr-protected form is non-negotiable for laboratories engaged in standard automated oligonucleotide synthesis; the unprotected analog is simply not a functional substitute.
